9-(4-Bromobutyl)nonadecane
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Overview
Description
9-(4-Bromobutyl)nonadecane is an organic compound that belongs to the class of alkyl halides. It consists of a nonadecane backbone with a bromobutyl group attached to the ninth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutyl)nonadecane typically involves the reaction of nonadecane with 4-bromobutyl bromide under specific conditions. One common method involves the use of anhydrous diglyme as a solvent, with sodium borohydride (NaBH4) as a reducing agent. The reaction mixture is stirred at room temperature, followed by the addition of boron trifluoride etherate (BF3.OEt2) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromobutyl)nonadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Reduction Reactions: The compound can be reduced to form nonadecane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield corresponding alcohols or carboxylic acids depending on the oxidizing agent used
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products Formed
Substitution: Alcohols, amines.
Reduction: Nonadecane.
Oxidation: Alcohols, carboxylic acids
Scientific Research Applications
9-(4-Bromobutyl)nonadecane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological systems and their interactions with halogenated compounds.
Industrial Applications: The compound finds use in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 9-(4-Bromobutyl)nonadecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles present .
Comparison with Similar Compounds
Similar Compounds
Nonadecane: A simple alkane with the formula C19H40.
4-Bromobutylbenzene: An aromatic compound with a similar bromobutyl group.
1-Bromononadecane: An alkyl halide with a bromine atom attached to the first carbon of nonadecane.
Uniqueness
9-(4-Bromobutyl)nonadecane is unique due to the specific positioning of the bromobutyl group on the nonadecane backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C23H47Br |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
9-(4-bromobutyl)nonadecane |
InChI |
InChI=1S/C23H47Br/c1-3-5-7-9-11-12-14-16-20-23(21-17-18-22-24)19-15-13-10-8-6-4-2/h23H,3-22H2,1-2H3 |
InChI Key |
JRLGYJBLVKNGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CCCCBr |
Origin of Product |
United States |
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